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Compound of Interest

Compound Name: Alminox

Cat. No.: B1201928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed Standard Operating Procedures (SOPs) for conducting

stability testing of Alminox, a drug substance commonly used in antacid formulations. The

protocols outlined below are based on the principles of the International Council for

Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance

and a comprehensive understanding of the product's stability profile.

Purpose
The purpose of this SOP is to establish a standardized procedure for conducting stability

testing on Alminox drug substance and its corresponding drug product (e.g., oral suspension).

This ensures that reliable data is generated to determine the re-test period for the drug

substance and the shelf-life for the drug product, along with recommended storage conditions.

Scope
This SOP applies to all stability studies performed on Alminox, including long-term,

accelerated, and forced degradation studies. It covers sample handling, storage conditions,

testing parameters, and data evaluation.

Responsibilities
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Quality Control (QC) Department: Responsible for conducting the physical and chemical

tests as per the defined protocols.

Stability Coordinator: Responsible for initiating and managing the stability program, including

placing samples in stability chambers, pulling samples at the designated time points, and

compiling the stability data.

Quality Assurance (QA) Department: Responsible for reviewing and approving the stability

protocols and reports, and for ensuring compliance with cGMP and relevant regulatory

guidelines.

Materials and Equipment
Validated Stability Chambers

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (if

applicable for related substances)

pH meter

Viscometer

Microscope

Titrators for assay (acid-neutralizing capacity)

Validated analytical methods for all tests

Experimental Protocols
Long-Term Stability Testing
This study is designed to evaluate the physical, chemical, and microbiological characteristics of

Alminox under the recommended storage conditions.

Protocol:

Batch Selection: At least three primary batches of the drug substance and drug product

should be placed on stability.[1]
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Container Closure System: Samples should be stored in the container closure system

proposed for marketing.[1][2]

Storage Conditions: Samples are to be stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ±

2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

Testing Frequency: Testing should be performed at initial (0), 3, 6, 9, 12, 18, 24, and 36

months.[2][3]

Tests to be Performed: Refer to Table 1 for a list of tests and their acceptance criteria.

Accelerated Stability Testing
This study is designed to predict the long-term stability of Alminox by subjecting it to elevated

stress conditions.[4]

Protocol:

Batch Selection: The same three primary batches used for long-term testing should be used.

Container Closure System: Samples should be stored in the same marketing-proposed

container closure system.

Storage Conditions: Samples are to be stored at 40°C ± 2°C / 75% RH ± 5% RH for a period

of 6 months.[3][4]

Testing Frequency: Testing should be performed at initial (0), 3, and 6 months.[1][2]

Tests to be Performed: Refer to Table 1 for a list of tests and their acceptance criteria. A

significant change under accelerated conditions warrants intermediate stability testing.

Forced Degradation (Stress) Testing
Forced degradation studies are conducted to identify potential degradation products and

establish the intrinsic stability of the Alminox molecule.[5][6] This is crucial for developing and

validating a stability-indicating analytical method. These studies are typically performed on a

single batch.[5]
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Protocol:

Acid Hydrolysis: Treat Alminox suspension with 0.1 M HCl at 60°C for 24 hours.

Base Hydrolysis: Treat Alminox suspension with 0.1 M NaOH at 60°C for 24 hours.[6]

Oxidative Degradation: Treat Alminox suspension with 3% H₂O₂ at room temperature for 24

hours.[7]

Thermal Degradation: Expose the drug substance to dry heat at 60°C for 48 hours.

Photostability: Expose the drug product to an overall illumination of not less than 1.2 million

lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square

meter, as per ICH Q1B guidelines.[3]

Analysis: Analyze the stressed samples for assay, impurities/degradation products, and other

relevant physical properties. The goal is to achieve 5-20% degradation of the active

ingredient.[8]

Data Presentation
All quantitative data from the stability studies should be summarized in tables for clear

comparison and trend analysis.

Table 1: Stability Testing Parameters and Acceptance Criteria for Alminox Oral Suspension
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Test Parameter Acceptance Criteria

Physical Attributes

Appearance
A uniform, white, viscous suspension, free from

foreign matter.

pH 7.5 - 8.5

Viscosity Within ± 20% of the initial value.

Redispersibility
Easily redispersed upon shaking to form a

uniform suspension.

Particle Size Distribution No significant change from the initial profile.

Chemical Attributes

Assay (Acid-Neutralizing Capacity) 90.0% - 110.0% of the label claim.

Degradation Products/Impurities
Individual unknown impurity: ≤ 0.2%Total

impurities: ≤ 1.0%

Microbiological Attributes

Total Aerobic Microbial Count ≤ 100 CFU/mL

Total Yeasts and Molds Count ≤ 10 CFU/mL

Absence of Escherichia coli Should comply

Visualizations
Experimental Workflow for Stability Testing
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Caption: Workflow for the execution of a comprehensive stability testing program.
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Decision Pathway for Out-of-Specification (OOS)
Results

OOS Result Obtained

Phase I: Laboratory Investigation

No Assignable Laboratory Error

Assignable Laboratory Error Found
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Phase II: Full-Scale Investigation

Yes

Invalidate Initial Result

Retest
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Implement CAPA

Assess Impact on Batch and Other Batches

Click to download full resolution via product page

Caption: Decision-making process for investigating out-of-specification results.

Forced Degradation Logical Workflow
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Stress Conditions

Acid Hydrolysis

Analyze Stressed Samples using
Stability-Indicating Method

Base Hydrolysis Oxidation Thermal Photolytic

Select Single Batch of Alminox
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Caption: Logical workflow for conducting forced degradation studies on Alminox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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